molecular formula C17H20N2O2S B256188 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one

2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one

Cat. No. B256188
M. Wt: 316.4 g/mol
InChI Key: KNQZYJMTPPXBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one, also known as MQPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. In

Mechanism of Action

2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one acts as a competitive inhibitor of proteases by binding to their active site. This binding prevents the protease from interacting with its substrate and carrying out its function. 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been shown to have a higher affinity for the active site of thrombin than other protease inhibitors, making it a potentially useful tool in studying the role of thrombin in blood clotting.
Biochemical and Physiological Effects
In addition to its use as a protease inhibitor, 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has also been shown to have other biochemical and physiological effects. 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been found to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. This inhibition is thought to be due to the inhibition of proteases involved in cancer cell proliferation and migration.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one in lab experiments is its specificity for certain proteases. This specificity allows researchers to selectively inhibit the activity of specific proteases, making it easier to study their role in biological processes. However, one limitation of using 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one is its potential toxicity. High concentrations of 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one have been shown to be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one. One potential area of study is the development of more potent and selective protease inhibitors based on the structure of 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one. Additionally, the use of 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one as a potential treatment for cancer is an area of ongoing research. Finally, the development of new methods for synthesizing 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one and related compounds could lead to new applications in scientific research.
Conclusion
In conclusion, 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one is a chemical compound with potential applications in scientific research. Its ability to inhibit proteases and its other biochemical and physiological effects make it a valuable tool for studying various biological processes. While there are limitations to its use, ongoing research into 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one and related compounds could lead to new discoveries and applications in the future.

Synthesis Methods

The synthesis of 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one involves the reaction of 4-methyl-2-nitrobenzenethiol with 4-morpholinylpropan-1-one in the presence of a reducing agent, such as tin(II) chloride. The resulting product is then purified through recrystallization to obtain pure 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one.

Scientific Research Applications

2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has shown potential as a useful tool in scientific research. One of its primary applications is as a protease inhibitor. 2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been shown to inhibit several proteases, including thrombin, trypsin, and plasmin. This inhibition can be used to study the role of these proteases in various biological processes, such as blood clotting and fibrinolysis.

properties

Product Name

2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C17H20N2O2S/c1-12-11-16(18-15-6-4-3-5-14(12)15)22-13(2)17(20)19-7-9-21-10-8-19/h3-6,11,13H,7-10H2,1-2H3

InChI Key

KNQZYJMTPPXBGE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)N3CCOCC3

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)N3CCOCC3

Origin of Product

United States

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